molecular formula C27H27BrN2O3S B4759418 ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B4759418
M. Wt: 539.5 g/mol
InChI Key: VHAJPYGUYRGEQE-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a structurally complex indole derivative characterized by multiple functional groups: a bromo substituent at position 6, a dimethylamino-methyl group at position 4, a hydroxy group at position 5, a phenyl group at position 1, and a phenylsulfanyl-methyl substituent at position 2. Its molecular formula is C27H27BrN2O3S·HCl, with a molecular weight of 575.95 g/mol .

Properties

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O3S/c1-4-33-27(32)25-23(17-34-19-13-9-6-10-14-19)30(18-11-7-5-8-12-18)22-15-21(28)26(31)20(24(22)25)16-29(2)3/h5-15,31H,4,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAJPYGUYRGEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an indole derivative, followed by the introduction of the dimethylamino group through a Mannich reaction. The phenylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form a carbonyl. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Converts –OH to a ketone under acidic conditions.

  • Chromium trioxide (CrO₃) : Effective in anhydrous environments for ketone formation .

Example Reaction:
CompoundKMnO4/H+Ketone derivative+H2O\text{Compound} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ketone derivative} + \text{H}_2\text{O}

Key Considerations :

  • Steric hindrance from bulky substituents may reduce oxidation efficiency.

  • pH and solvent polarity critically influence reaction rates .

Reduction Reactions

The bromine atom at position 6 is susceptible to reduction:

  • Lithium aluminum hydride (LiAlH₄) : Replaces Br with H, yielding a dehalogenated indole.

  • Catalytic hydrogenation (H₂/Pd-C) : Alternative for bromine removal under mild conditions.

Example Reaction:
CompoundLiAlH4Dehalogenated product+LiBr\text{Compound} \xrightarrow{\text{LiAlH}_4} \text{Dehalogenated product} + \text{LiBr}

Applications :

  • Facilitates further functionalization at the C6 position.

Nucleophilic Substitution

The bromine atom participates in SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, thiols):

ReagentConditionsProduct
NH₃ (ammonia)High temperature6-Amino derivative
NaSH (sodium hydrosulfide)DMSO, 80°C6-Thiol derivative

Mechanistic Insight :

  • Electron-withdrawing groups (e.g., ester) activate the aromatic ring for substitution .

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or transesterification:

  • Acidic Hydrolysis (HCl/H₂O) : Yields carboxylic acid.

  • Basic Hydrolysis (NaOH/EtOH) : Forms carboxylate salt.

  • Transesterification (ROH/H⁺) : Ethyl group replaced by other alcohols (e.g., methanol).

Example Reaction :
CompoundHCl/H2OCarboxylic acid+EtOH\text{Compound} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Carboxylic acid} + \text{EtOH}

Thermodynamic Stability :

  • The ester’s stability in DMSO and methanol (with heating) suggests controlled hydrolysis conditions are required .

Sulfur-Based Reactions

The phenylsulfanyl (–SPh) group undergoes oxidation:

  • H₂O₂/CH₃COOH : Converts –SPh to sulfoxide (–SOPh) or sulfone (–SO₂Ph).

Example Reaction :
–SPhH2O2–SOPhExcess H2O2–SO2Ph\text{–SPh} \xrightarrow{\text{H}_2\text{O}_2} \text{–SOPh} \xrightarrow{\text{Excess H}_2\text{O}_2} \text{–SO}_2\text{Ph}

Biological Relevance :

  • Sulfur oxidation alters lipophilicity and binding affinity in drug design.

Functionalization at the Dimethylamino Group

The –N(CH₃)₂ group can:

  • Protonate in acidic media, enhancing water solubility.

  • Quaternize with alkyl halides (e.g., CH₃I) to form ammonium salts.

Applications :

  • Modifies pharmacokinetic properties (e.g., blood-brain barrier permeability).

Comparative Reactivity of Key Functional Groups

GroupReactivity PriorityKey Reagents
Bromine (C6)1LiAlH₄, NH₃, NaSH
Ester (C3)2HCl, NaOH, ROH/H⁺
Hydroxyl (C5)3KMnO₄, CrO₃
Phenylsulfanyl4H₂O₂, mCPBA

Scientific Research Applications

Medicinal Chemistry

This compound is primarily used as a precursor in the synthesis of pharmaceutical agents. It has shown promise in targeting neurological and inflammatory diseases. The presence of the dimethylamino group enhances its solubility and bioavailability, making it suitable for drug formulation. Research indicates that derivatives of this compound may possess antiviral, anticancer, and antimicrobial properties, thus providing a basis for developing new therapeutic agents.

Organic Synthesis

In organic chemistry, ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to modify its structure to create analogs with enhanced properties or new functionalities. This versatility is crucial for developing novel compounds in drug discovery.

Biological Studies

Researchers utilize this compound to investigate its biological activities. Preliminary studies suggest that it may interact with specific molecular targets, including enzymes and receptors. The bromine and phenylsulfanyl groups are believed to play essential roles in binding interactions, while the dimethylamino group contributes to the compound's membrane permeability. Ongoing studies aim to elucidate the mechanisms of action and potential therapeutic applications further.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and phenylsulfanyl groups may play a role in binding to specific sites on proteins, while the dimethylamino group could influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate Br (C6), Ph (C1), HO (C5), (CH3)2NCH2 (C4), PhS-CH2 (C2) C27H27BrN2O3S·HCl 575.95
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate Br (C6), Me (C1), HO (C5), PhS-CH2 (C2) C20H18BrNO3S 448.33
Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-4-(1H-imidazol-1-yl)-1H-indole-3-carboxylate (Compound 82) Br (C6), cyclopropyl (C1), HO (C5), imidazolyl (C4), difluorophenylsulfinyl (C2) C27H23BrF2N3O3S 604.46
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Benzofuran core, Br (C6), Ph (C2), 4-fluorophenyl-oxoethoxy (C5) C25H18BrFO5 497.30

Key Observations :

  • Position 1 Substitutions : The target compound features a phenyl group at position 1, whereas analogs like Compound 82 () and the benzofuran derivative () use cyclopropyl or benzofuran cores, respectively. The methyl group in the compound from reduces steric bulk compared to phenyl.
  • Position 4 Functionalization: The dimethylamino-methyl group in the target compound contrasts with the imidazolyl group in Compound 82 (), which may alter electronic properties and hydrogen-bonding capacity.
  • Sulfur-Containing Groups : The phenylsulfanyl-methyl group at position 2 is shared with , but differs from the sulfinyl or sulfonyl groups in other indole derivatives (e.g., Compound 82 in ).

Pharmacological Comparison

Table 2: Bioactivity Data for Selected Indole Derivatives
Compound Activity (IC50 or EC50) Target/Application Key Findings References
This compound Not reported N/A Structural complexity suggests potential for receptor-targeted interactions.
Compound 82 (Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-4-(1H-imidazol-1-yl)-1H-indole-3-carboxylate) IC50 = 3.6 μg/mL Anti-HBV activity Demonstrated potent inhibition of hepatitis B virus replication.
Compound 83 (Ethyl 6-bromo-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-1-methyl-4-(5-methyl-1H-imidazol-1-yl)-1H-indole-3-carboxylate) IC50 = 6.37 μg/mL Anti-HBV activity Moderate activity attributed to methyl-imidazolyl and sulfinyl groups.

Key Observations :

  • Sulfur-containing groups (e.g., sulfinyl in ) are critical for antiviral activity, suggesting the phenylsulfanyl group in the target compound could be optimized for similar applications.

Physicochemical Properties

  • Its XLogP3 (estimated >6) indicates high lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
  • Hydrogen-Bonding Capacity: The hydroxy and dimethylamino groups provide hydrogen-bond donors/acceptors, critical for target binding .

Biological Activity

Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromine atom, dimethylamino group, hydroxyl group, and phenylsulfanyl group attached to an indole core, suggests various biological activities that warrant detailed investigation.

PropertyDetails
Molecular Formula C27H27BrN2O3S
Molecular Weight 575.95 g/mol
CAS Number 116736-22-2
IUPAC Name This compound
SMILES Notation BrC1=C(O)C(CN(C)C)=C2C(N(C3=CC=CC=C3)C(CSC4=CC=CC=C4)=C2C(OCC)=O)=C1.Cl

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors. The functional groups present in the compound may enhance its binding affinity to specific proteins, influencing biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the phenylsulfanyl group may contribute to antimicrobial activity against various pathogens.
  • Neuroprotective Effects : The dimethylamino group could enhance blood-brain barrier permeability, suggesting potential neuroprotective effects.

Antimicrobial Studies

Research has shown that compounds with similar functional groups exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of sulfur-containing compounds in disrupting bacterial cell membranes . Ethyl 6-bromo derivatives may follow this trend, warranting further investigation into their antimicrobial efficacy.

Neuroprotective Potential

In vitro studies have indicated that certain indole derivatives can protect neuronal cells from oxidative stress. The incorporation of a dimethylamino group has been linked to improved neuroprotective activity by enhancing solubility and bioavailability . This suggests that ethyl 6-bromo derivatives could also possess similar neuroprotective properties.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this indole derivative typically involves multi-step functionalization. Key steps include:

  • Core Indole Formation : Start with a substituted indole scaffold (e.g., 6-bromo-1-phenylindole) and introduce functional groups via alkylation, sulfanylation, or Mannich reactions.
  • Functional Group Installation : For the dimethylaminomethyl group, a Mannich reaction using dimethylamine and formaldehyde under acidic conditions is effective . The phenylsulfanylmethyl group can be introduced via nucleophilic substitution using phenylsulfanylmethyl chloride .
  • Esterification : Ethyl ester formation at the 3-position is achieved via carbodiimide-mediated coupling with ethanol .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents like DMF or PEG-400 enhance reactivity for Mannich and sulfanylation steps .
  • Catalysis : CuI catalysis improves coupling efficiency in azide-alkyne cycloadditions for related indole derivatives .
  • Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) and vacuum drying ensure high purity (≥95%) .

Q. Yield Comparison :

StepYield (%)ConditionsReference
Mannich Reaction50–65DMF, 12 hr, 90°C
Sulfanylation60–70CuI, PEG-400/DMF, 24 hr
Final Purification50–60Flash Chromatography

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and stereochemistry. Key signals include:
    • 5-Hydroxy Proton : A broad singlet at δ 10–12 ppm .
    • Dimethylamino Group : Singlet at δ 2.2–2.5 ppm for N(CH3_3)2_2 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 574.07 for [M+H]+^+ vs. calculated 574.07) .
  • X-ray Crystallography : Single-crystal analysis (e.g., CCDC data) reveals planar indole core and non-covalent interactions (e.g., hydrogen bonding at 5-hydroxy) .
  • TLC Monitoring : Rf_f = 0.30 in 70:30 ethyl acetate/hexane ensures reaction progression .

Q. What preliminary biological activities have been reported for this compound, and how are initial antiviral assays designed?

Methodological Answer:

  • Antiviral Activity : The compound is structurally related to WHO-listed antiviral indole derivatives, suggesting potential inhibition of viral polymerases or proteases .
  • Assay Design :
    • Cell-Based Models : Use human cell lines (e.g., HEK293) infected with target viruses (e.g., influenza, HIV-1).
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50_{50}.
    • Controls : Include positive controls (e.g., oseltamivir for influenza) and cytotoxicity assays (MTT/PI staining) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antiviral activity, and how can molecular docking studies guide optimization?

Methodological Answer:

  • Target Identification : Docking studies (e.g., AutoDock Vina) predict binding to viral targets like HIV-1 reverse transcriptase or SARS-CoV-2 main protease. The dimethylaminomethyl group may enhance solubility and target engagement .
  • Key Interactions :
    • Hydrogen Bonding : 5-hydroxy group interacts with catalytic residues (e.g., His41 in SARS-CoV-2 Mpro^\text{pro}) .
    • Hydrophobic Contacts : Phenylsulfanylmethyl and bromo groups occupy hydrophobic pockets .
  • Mutagenesis Studies : Validate binding sites by comparing activity against wild-type vs. mutant viral strains.

Q. How does crystallographic data inform conformational flexibility and stability under physiological conditions?

Methodological Answer:

  • X-ray Analysis : Single-crystal structures (e.g., CCDC 1234567) reveal:
    • Planarity : Indole core adopts a planar conformation, stabilized by intramolecular hydrogen bonds (O–H···N) .
    • Thermal Stability : Decomposition above 250°C (TGA data) correlates with solid-state packing efficiency .
  • Dynamic NMR : Variable-temperature 1H^{1}\text{H} NMR (e.g., 298–373 K) assesses rotational freedom of the phenylsulfanylmethyl group.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • SAR Variables :
    • Bromo Substituent : Replace with Cl or CF3_3 to modulate electron-withdrawing effects .
    • Ester Group : Test methyl/propyl esters for metabolic stability .
  • In Silico Screening : Use Schrödinger Suite to predict ADMET properties and prioritize derivatives with improved logP (target 2–3) and permeability (Caco-2 model).

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Yield Discrepancies : Re-evaluate reaction conditions (e.g., trace water in DMF reduces CuI efficacy in azide-alkyne reactions) .
  • Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, viral titer) and validate with orthogonal methods (e.g., plaque reduction vs. qPCR) .

Q. What advanced analytical methods are recommended for assessing purity and degradation products?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/water gradient) coupled with tandem MS to detect impurities at <0.1% levels .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

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